![molecular formula C21H20O2S B11943993 [(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene is an organic compound that features a sulfonyl group attached to a benzene ring. This compound is part of a broader class of sulfonyl-containing aromatic compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-2-phenylethyl)sulfonyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the reaction of benzyl phenylethyl sulfone with benzene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of [(1-Benzyl-2-phenylethyl)sulfonyl]benzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, enhancing the compound’s versatility in different applications.
類似化合物との比較
Similar Compounds
- [(1-Phenylethyl)sulfonyl]benzene
- [(2-Phenylethyl)sulfonyl]benzene
- [(1-Benzyl-2-phenylethyl)sulfonyl]toluene
Uniqueness
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene is unique due to its specific structural arrangement, which combines the stability of the benzene ring with the reactivity of the sulfonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C21H20O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
[2-(benzenesulfonyl)-3-phenylpropyl]benzene |
InChI |
InChI=1S/C21H20O2S/c22-24(23,20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChIキー |
AYNNBKOPYXKXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
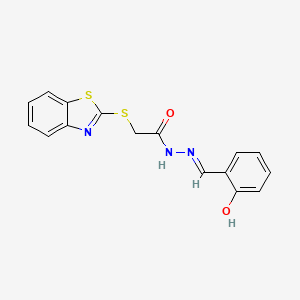
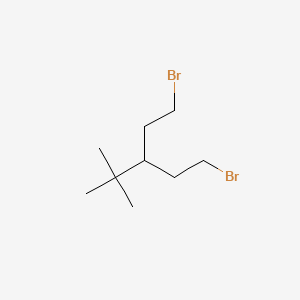

![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
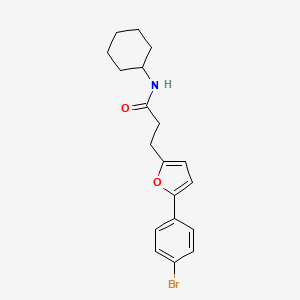
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

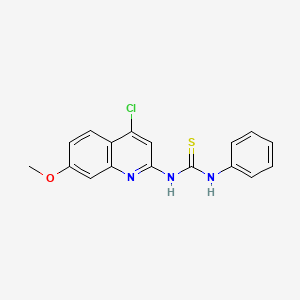
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
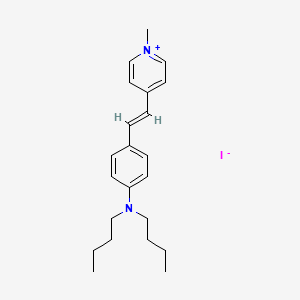

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
